molecular formula C22H23N3O B537881 2-(2-Trityloxyethyl)guanidine

2-(2-Trityloxyethyl)guanidine

Cat. No. B537881
M. Wt: 345.4 g/mol
InChI Key: FZXFGYLHTRBHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NY0116 is an agonist of neuromedin U receptor 2 (NMUR2) which decreases cAMP while stimulating calcium signaling in stably expressing NMUR2 HEK293 cells.

Scientific Research Applications

Overview of Guanidine Compounds

Guanidine compounds, including those similar to 2-(2-Trityloxyethyl)guanidine, have diverse applications across various fields of chemistry and biology. They are known for their use in nucleophilic organocatalysis, anion recognition, and coordination chemistry. These compounds are also found in several natural products, pharmaceuticals, and cosmetic ingredients synthesized by synthetic methods. Their biological activities and therapeutic uses are crucial for researchers in drug discovery processes, as guanidine functional groups are integral in developing potential drugs for the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).

Guanidines in Organic Synthesis

Guanidines are key organic molecules used in various bioactivities and are present in many natural products and drug molecules. They are valuable in organic synthesis and functional materials. The synthesis of guanidines, particularly through transition metal-catalyzed reactions, has garnered significant attention due to their unique structures and widespread application value (Xu et al., 2016).

Guanidines in Polymer Synthesis

Guanidines play a role in polymer synthesis, particularly in the controlled polymerization of β-butyrolactone. Basic organocatalysts like guanidine effectively polymerize β-butyrolactone, leading to poly(3-hydroxybutyrate)s with controlled molecular features, such as controlled molar masses and functional end groups. This demonstrates the importance of guanidine compounds in developing advanced materials with specific molecular characteristics (Jaffredo et al., 2012).

Guanidines in DNA Research

Guanidines are also used in DNA research. For instance, a novel class of azo-guanidine compounds was synthesized and found to interact with DNA, showing a clear color change in solution. This interaction was characterized with UV-Visible spectroscopy and cyclic voltammetry, indicating potential use as a DNA staining agent (Jamil et al., 2013).

properties

Product Name

2-(2-Trityloxyethyl)guanidine

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

1-(2-(Trityloxy)ethyl)guanidine

InChI

InChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25)

InChI Key

FZXFGYLHTRBHNJ-UHFFFAOYSA-N

SMILES

NC(NCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NY-0116;  NY 0116;  NY0116

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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